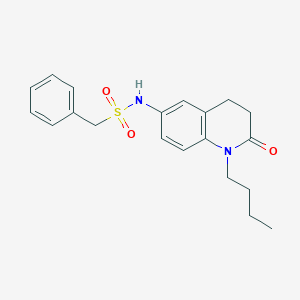
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is a synthetic organic compound with significant biological activity, particularly in the realm of medicinal chemistry. This compound belongs to the class of quinoline derivatives and has shown promise in various therapeutic applications, including anti-cancer and anti-inflammatory activities.
Chemical Characteristics
The compound's molecular characteristics are crucial for understanding its biological activity. Here are some key properties:
| Property | Value |
|---|---|
| Molecular Weight | 366.46 g/mol |
| Molecular Formula | C22H26N2O3 |
| LogP | 4.4262 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 46.17 Ų |
These properties indicate a moderate lipophilicity and potential for membrane permeability, which are important factors in drug design and efficacy.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound is believed to inhibit various enzymes and receptors involved in critical cellular processes, particularly those associated with cancer cell proliferation and survival.
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair mechanisms, leading to increased apoptosis in cancer cells.
- Receptor Modulation : It may also act on certain receptors that mediate inflammatory responses, thereby reducing inflammation and associated pain.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Anti-Cancer Activity
A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
Research indicated that this compound could significantly reduce the production of pro-inflammatory cytokines in vitro. The inhibition of NF-kB signaling pathways was noted as a potential mechanism for its anti-inflammatory effects.
Case Studies
- Case Study 1 : In a preclinical trial involving human breast cancer cell lines, treatment with this compound resulted in a 70% reduction in cell viability compared to untreated controls. This suggests strong potential as an anti-cancer agent.
- Case Study 2 : A study on inflammatory bowel disease models showed that administration of this compound led to significant reductions in disease severity scores and inflammatory markers compared to placebo groups.
Eigenschaften
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-3-13-22-19-11-10-18(14-17(19)9-12-20(22)23)21-26(24,25)15-16-7-5-4-6-8-16/h4-8,10-11,14,21H,2-3,9,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBVJYAIXZTOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














